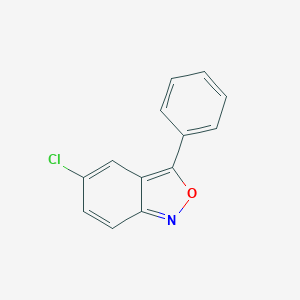

5-Chloro-3-phenyl-2,1-benzisoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-phenyl-2,1-benzisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-phenyl-2,1-benzisoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary synthetic strategies are documented:

- Condensation Reactions : Reacting nitroaromatic precursors (e.g., o-nitrobenzaldehyde derivatives) with thiophene or cyanomethyl-substituted aromatics in the presence of HCl or SOCl₂. For example, p-chloronitrobenzene reacts with 2-cyanomethylthiophene under acidic conditions to yield the target compound .

- Cyclization of Oxime Intermediates : Oxime intermediates derived from substituted benzaldehydes undergo cyclization using reagents like methanesulfonyl chloride or thionyl chloride in basic media. Temperature control (e.g., 60–80°C) and solvent selection (DMSO or ethanol) are critical to minimize side reactions and optimize yields >80% .

- Key Parameters : Solvent polarity (DMSO enhances cyclization efficiency), reaction time (12–24 hours for complete conversion), and stoichiometric ratios (1:1.2 for nitroaromatic:thiophene derivatives) are critical for reproducibility.

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chlorine atom at position 5 deshields adjacent protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for aromatic protons). The benzisoxazole core shows characteristic shifts for the isoxazole ring (C3 at ~160 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 244.0298 (calculated for C₁₃H₈ClNO). Fragmentation patterns include loss of Cl (Δ m/z 35) and the phenyl group (Δ m/z 77) .

Q. What reaction mechanisms govern the cyclization of intermediates to form the benzisoxazole core?

- Methodological Answer : Cyclization typically follows an E2 elimination mechanism under basic conditions. For example, oxime intermediates (e.g., 2-amino-4-chloro-5-nitrophenol derivatives) lose water or HCl during ring closure. Kinetic studies show base strength (e.g., KOH vs. NaOH) and steric effects of substituents influence reaction rates. Evidence from isotopic labeling (e.g., deuterated solvents) confirms proton abstraction from the β-carbon .

Advanced Research Questions

Q. How do non-covalent interactions and molecular geometry impact the crystallographic packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals deviations in bond angles (e.g., C3–C9–C10 angle = 113.4°) due to steric repulsion between H atoms (H9⋯H11 = 2.25 Å). The chlorophenyl substituent adopts a near-perpendicular orientation (dihedral angle ~70°) relative to the benzisoxazole plane, minimizing van der Waals clashes. Crystal packing is stabilized by weak C–H⋯π interactions (3.1–3.3 Å), which can be modeled using software like Mercury or OLEX2 .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions for diversifying the benzisoxazole core?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Electron-withdrawing groups (e.g., –NO₂) on the boronic acid enhance reactivity, yielding biaryl derivatives in 32–75% yields .

- Sonogashira Coupling : Employ PdCl₂(PPh₃)₂/CuI (1:2 ratio) with terminal alkynes in DMF/Et₃N. Microwave-assisted conditions (100°C, 30 min) improve efficiency for sterically hindered substrates .

- Purification : Medium-pressure liquid chromatography (MPLC) with silica gel or reverse-phase C18 columns resolves regioisomers.

Q. How can structure-activity relationship (SAR) studies evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- Substituent Screening : Introduce –CF₃, –OCH₃, or –NH₂ groups at position 3 to modulate lipophilicity (logP) and hydrogen-bonding capacity.

- Biological Assays : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains via broth microdilution (MIC values). For example, analogs with –CF₃ show enhanced activity (MIC = 2 µg/mL) by disrupting 4-hydroxybenzoate metabolism .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify interactions with bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .

Q. What analytical techniques resolve contradictions in reported biological activities of benzisoxazole derivatives?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed isoxazole rings) that may confound activity assays.

- Cytotoxicity Cross-Check : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity. For instance, 5-Chloro-3-phenyl derivatives exhibit selective inhibition of cancer cell proliferation (IC₅₀ = 5 µM) via p53 activation .

属性

CAS 编号 |

719-64-2 |

|---|---|

分子式 |

C13H8ClNO |

分子量 |

229.66 g/mol |

IUPAC 名称 |

4-chloro-3-phenyl-2,1-benzoxazole |

InChI |

InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |

InChI 键 |

KRTKCZJFVDRDSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl |

规范 SMILES |

C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Cl |

Key on ui other cas no. |

719-64-2 |

Pictograms |

Irritant |

同义词 |

3-Phenyl-5-chloroanthranil; 5-Chloro-3-phenyl-2,1-benzisoxazole; 5-Chloro-3-phenyl-2,1-benzisoxazoles; 5-Chloro-3-phenylanthranil; 5-Chloro-3-phenylbenz[c]isoxazole; NSC 405896; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。